

CAS number and molecular structure of Methylcyclopentadiene dimer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylcyclopentadiene dimer

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An In-depth Technical Guide to Methylcyclopentadiene Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methylcyclopentadiene dimer**, a significant compound in various industrial and research applications. This document details its chemical identity, molecular structure, physical and chemical properties, and relevant experimental protocols.

Chemical Identification

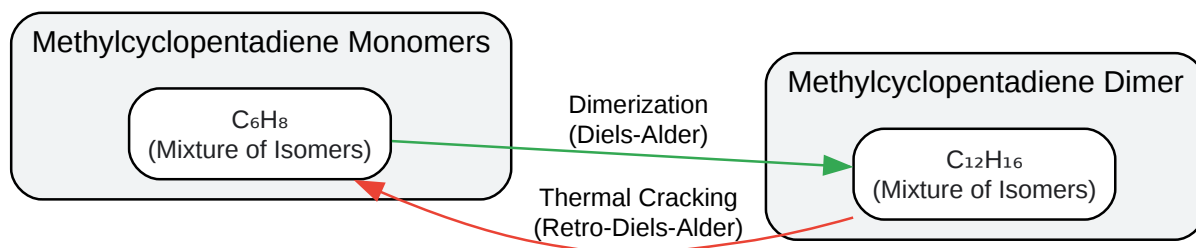
Methylcyclopentadiene dimer is primarily identified by its CAS number.

Identifier	Value	Reference
Primary CAS Number	26472-00-4	[1][2][3][4][5]
Deprecated CAS Number	26447-17-6	[1]
Molecular Formula	C ₁₂ H ₁₆	[1][3][4]
Molecular Weight	160.26 g/mol	[2][3][4][5]
IUPAC Name	4,5-dimethyltricyclo[5.2.1.0 ^{2,6}]deca-3,8-diene	[1]
Synonyms	Dimethyldicyclopentadiene, Bis(methylcyclopentadiene), 3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene	[1][2][5]

Molecular Structure and Isomerism

Methylcyclopentadiene dimer is the product of the Diels-Alder dimerization of methylcyclopentadiene monomers. Methylcyclopentadiene exists as three isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene.[6] The dimerization of this mixture of isomers leads to a variety of structural and stereoisomers of the resulting dimer.[7]

The formation of the dimer from the monomer is a reversible thermal process. Heating the dimer cracks it back to the monomeric forms, which can be isolated by distillation.[6][8] This relationship is crucial for its application in synthesis, where the monomer is the desired reactive species.

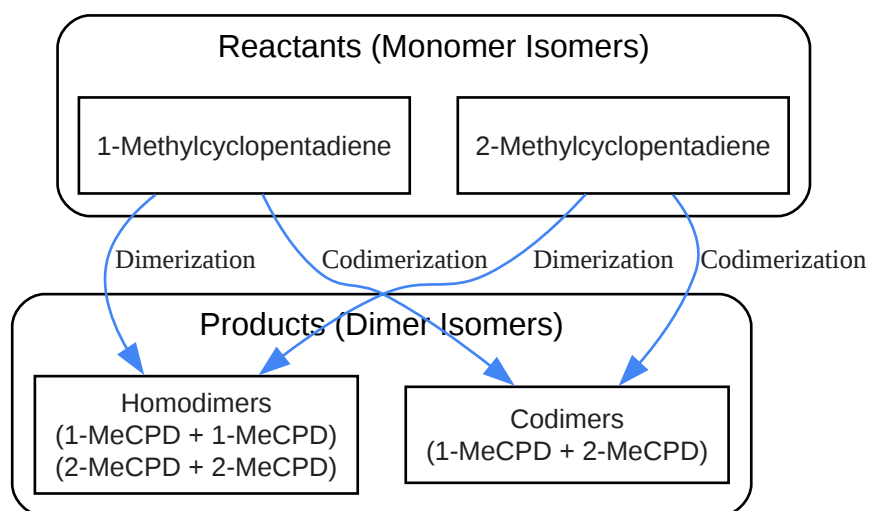


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Caption: Reversible dimerization of methylcyclopentadiene.

The dimerization reaction itself can result in various positional and geometric isomers, referred to as dimethyldicyclopentadienes.[7] The exact composition of the dimer mixture depends on the reaction conditions, such as temperature.[7]

Formation of Methylcyclopentadiene Dimer Isomers



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Caption: Dimerization pathways for methylcyclopentadiene isomers.

Physical and Chemical Properties

Methylcyclopentadiene dimer is a colorless to light yellow liquid.[1][9][10] It is insoluble in water and slightly less dense, causing it to float.[1][11] A summary of its key physical properties is presented below.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[1][9][10][12]
Boiling Point	200 °C (392 °F) at 760 mmHg	[1][2][3][11][12][13]
Melting Point	-51 °C (-59.8 °F)	[1][2][3][11][12][13]
Flash Point	80 °F (26.7 °C)	[1][2][11]
Density	0.941 g/mL at 25 °C	[1][2][3][11]
Vapor Pressure	~7.5 mmHg at 47.8 °C	[3]
Vapor Density	4.6 (vs air)	[3][9]
Refractive Index	n _{20/D} 1.498	[3]

Chemical Reactivity:

- Reacts vigorously with strong oxidizing agents.[1][11]
- Can react exothermically with reducing agents.[1][11]
- May undergo autoxidation in air to form explosive peroxides.[1][11]
- It is a flammable liquid, and its vapors can form explosive mixtures with air.[2][11][12]

Experimental Protocols

Method 1: Thermal Dimerization of Methylcyclopentadiene

This is the most common method for preparing the dimer. The process involves the dimerization of freshly distilled methylcyclopentadiene, which is typically obtained from petrochemical sources.[9]

- Procedure: Methylcyclopentadiene monomer, obtained from the thermal cracking of a commercial dimer mixture, is allowed to stand at a controlled temperature (e.g., 25, 60, 80, 100, or 120°C) to facilitate the Diels-Alder reaction.[7] The reaction progress can be monitored by gas chromatography to determine the ratio of remaining monomer to formed

dimer. The resulting mixture of dimer isomers can then be used as is or subjected to further purification if a specific isomer is desired.

Method 2: Synthesis from Cyclopentadiene

A patented method describes the synthesis of **methylcyclopentadiene dimer** starting from cyclopentadiene.[\[14\]](#)

- Step 1: Cracking of Dicyclopentadiene: Heat dicyclopentadiene to crack it into cyclopentadiene monomer.[\[14\]](#)
- Step 2: Methylation: React the cyclopentadiene monomer with a methylating agent (e.g., methyl sulfate or methyl chloride) in an alkaline aqueous solution (e.g., potassium carbonate or sodium bicarbonate solution) to obtain a mixture of methylcyclopentadiene isomers.[\[14\]](#) The reaction temperature is typically kept low (around 0-25 °C).[\[14\]](#)
- Step 3: Dimerization: Allow the resulting methylcyclopentadiene mixture to undergo dimerization.[\[14\]](#)
- Step 4: Distillation: Separate the **methylcyclopentadiene dimer** product by distillation.[\[14\]](#)

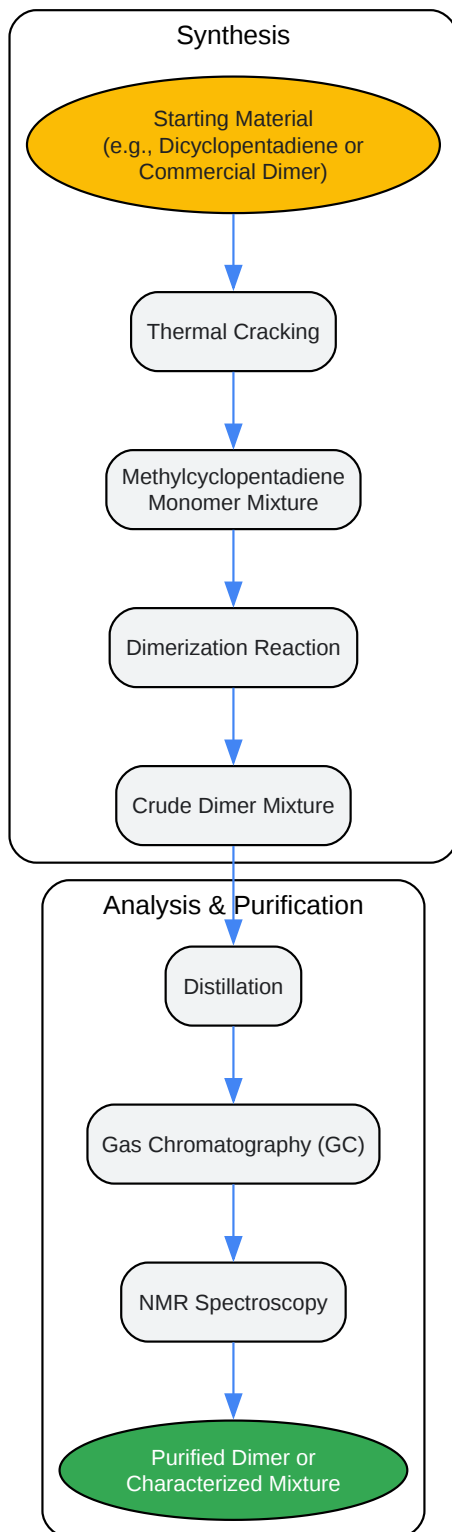
Gas Chromatography (GC): GC is a key technique for analyzing the complex mixture of isomers present in **methylcyclopentadiene dimer**.[\[7\]](#)

- Protocol Outline: A capillary column, such as an HP-PONA, is used. The Kovats retention indices of the different isomers are determined at a specific temperature (e.g., 100°C).[\[7\]](#) By comparing these experimental retention indices with published data, the individual dimer and codimer structures can be identified.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of the various isomers formed in the Diels-Alder reaction.[\[7\]](#)[\[15\]](#)

- Protocol Outline: The crude mixture of Diels-Alder adducts is analyzed directly by ¹H and ¹³C NMR. Advanced NMR techniques may be necessary to interpret the complex spectra resulting from the mixture of isomers.[\[15\]](#) In some cases, derivatization of the adducts can aid in the separation and identification of individual diastereomers.[\[15\]](#)

General Experimental Workflow



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Caption: Synthesis and analysis workflow for **methylocyclopentadiene dimer**.

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- To cite this document: BenchChem. [CAS number and molecular structure of Methylcyclopentadiene dimer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213141#cas-number-and-molecular-structure-of-methylcyclopentadiene-dimer]

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